molecular formula C18H13F2N3O2 B2865215 2,6-difluoro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide CAS No. 899954-29-1

2,6-difluoro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide

Cat. No.: B2865215
CAS No.: 899954-29-1
M. Wt: 341.318
InChI Key: PPVOCSUOLUOVGF-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide (CAS 922589-75-1) is a high-purity benzamide derivative supplied for research and development purposes. This compound, with the molecular formula C18H13F2N3O2 and a molecular weight of 341.31 g/mol, is a chemical entity of significant interest in medicinal chemistry and drug discovery . Benzamide derivatives are extensively investigated for their potential biological activities, including as cell differentiation inducers, which is a valuable mechanism in oncology research for the development of novel antineoplastic agents . The structural motif of this compound, featuring a difluorobenzamide group linked to a methoxypyridazine-containing aniline, is common in the design of molecules that modulate various enzymatic pathways and protein-protein interactions . Researchers utilize this compound primarily in preclinical studies to explore new therapeutic avenues for diseases such as cancer and autoimmune disorders . It is intended for use in laboratory settings only. This product is not intended for diagnostic, therapeutic, or any human or animal use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated fume hood.

Properties

IUPAC Name

2,6-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O2/c1-25-16-9-8-15(22-23-16)11-4-2-5-12(10-11)21-18(24)17-13(19)6-3-7-14(17)20/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVOCSUOLUOVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from 2,6-difluorobenzoic acid. The process includes condensation, acylation, and thioetherification reactions . The reaction conditions often require specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzoic acid derivatives, while reduction may produce corresponding amines.

Scientific Research Applications

2,6-Difluoro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. For instance, it may form hydrogen bonds with enzymes like succinate dehydrogenase, affecting their activity and leading to various biological effects . The pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Pyrazole-Based CRAC Channel Blockers

GSK-5503A and GSK-7975A (developed by GlaxoSmithKline) are pyrazole-containing benzamides with structural similarities to the target compound (Table 1). Both act as selective CRAC (Calcium Release-Activated Channel) blockers, demonstrating the importance of the benzamide scaffold in ion channel targeting .

  • Structural Differences: GSK-5503A: Features a 2-phenoxybenzyl group on the pyrazole ring. GSK-7975A: Substituted with a 4-hydroxy-2-(trifluoromethyl)benzyl group.

Table 1: Key Structural and Pharmacological Comparisons

Compound Molecular Formula Molecular Weight Key Substituent Pharmacological Activity
Target Compound C₁₈H₁₃F₂N₃O₂ 341.3 g/mol 6-Methoxypyridazin-3-yl Not explicitly reported
GSK-5503A C₂₅H₁₉F₂N₃O₂ 455.4 g/mol 2-Phenoxybenzyl CRAC channel blocker
GSK-7975A C₂₃H₁₇F₅N₃O₂ 486.4 g/mol 4-Hydroxy-2-(trifluoromethyl)benzyl CRAC channel blocker
Fluazuron (Pesticide) C₂₅H₁₄Cl₂F₂N₂O₂ 503.3 g/mol Chloro/trifluoromethylpyridinyl Insect growth regulator

Heterocyclic Modifications

  • Pyridazine vs. Pyridine/Pyrazole: The target compound’s 6-methoxypyridazine group may enhance hydrogen-bonding interactions compared to pyridine or pyrazole rings in analogs. For example, 3-{[3-(2-cyanopropan-2-yl)benzoyl]amino}-2,6-difluoro-N-(3-methoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)benzamide () uses a pyrazolo-pyridine system, which increases molecular weight (490.5 g/mol) and complexity but may reduce metabolic stability .
  • Methoxy Group Impact : The 6-methoxy substituent on pyridazine likely improves solubility compared to lipophilic groups (e.g., trifluoromethyl in GSK-7975A), though this requires experimental validation .

Pesticide Benzamides

Compounds like fluazuron and diflubenzuron () share the 2,6-difluorobenzamide core but are functionalized with urea-linked substituents for pesticidal activity.

Predicted Physicochemical Properties

  • Target Compound : Estimated logP ~3.2 (calculated via fragment-based methods), suggesting moderate lipophilicity. The methoxypyridazine group may enhance aqueous solubility compared to trifluoromethyl-containing analogs .
  • Contrast with Pesticides : Fluazuron’s chloro/trifluoromethyl groups increase logP (~4.5), favoring membrane penetration in insects .

Biological Activity

2,6-Difluoro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of difluorobenzamide and a methoxypyridazinyl group. Its chemical formula is C18H13F2N3O2C_{18}H_{13}F_2N_3O_2, and it possesses a molecular weight of approximately 353.31 g/mol. The IUPAC name for this compound is this compound, with the following structural representation:

InChI InChI 1S C18H13F2N3O2 c1 25 16 9 8 15 22 23 16 11 4 2 5 12 10 11 21 18 24 17 13 19 6 3 7 14 17 20 h2 10H 1H3 H 21 24 \text{InChI InChI 1S C18H13F2N3O2 c1 25 16 9 8 15 22 23 16 11 4 2 5 12 10 11 21 18 24 17 13 19 6 3 7 14 17 20 h2 10H 1H3 H 21 24 }

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is hypothesized to form hydrogen bonds with enzymes such as succinate dehydrogenase, which may modulate their activity and influence various biochemical pathways. This interaction can lead to therapeutic effects in different contexts, including antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

Compound Biological Activity
2,5-Difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamideAntimicrobial activity against various pathogens
4-Amino-N-[3-(pyridin-4-yl)phenyl]benzenesulfonamidePotential anti-inflammatory agent

The difluorobenzamide structure enhances the electrophilicity of the compound, potentially increasing its reactivity towards microbial targets.

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. The interaction with specific cancer cell pathways has been explored in vitro. For example:

  • Cell Line Studies : The compound was tested against various cancer cell lines, showing inhibition of cell proliferation.
  • Mechanistic Insights : It was found to induce apoptosis in cancer cells through mitochondrial pathways.

Study 1: Antimicrobial Efficacy

A study conducted by researchers focused on evaluating the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

Study 2: Anticancer Activity

Another study investigated the anticancer effects of the compound on human breast cancer cells (MCF7). The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.

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